2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid 2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423956
InChI: InChI=1S/C8H8N4O3/c1-5-3-12-6(2-9-10-12)8(15)11(5)4-7(13)14/h2-3H,4H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid

CAS No.:

Cat. No.: VC17423956

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid -

Specification

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name 2-(6-methyl-4-oxotriazolo[1,5-a]pyrazin-5-yl)acetic acid
Standard InChI InChI=1S/C8H8N4O3/c1-5-3-12-6(2-9-10-12)8(15)11(5)4-7(13)14/h2-3H,4H2,1H3,(H,13,14)
Standard InChI Key BZBQGCYIXAMSPR-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=CN=N2)C(=O)N1CC(=O)O

Introduction

2-(6-Methyl-4-oxo- triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a complex organic compound with a molecular formula of C₈H₈N₄O₃ and a molecular weight of 208.17 g/mol . This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential applications in pharmaceuticals.

Synthesis and Reactions

While specific synthesis methods for 2-(6-Methyl-4-oxo- triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving the formation of the triazole and pyrazine rings. Typically, such syntheses may involve condensation reactions or cyclization processes under specific conditions.

Biological and Pharmaceutical Applications

Although specific biological activities of 2-(6-Methyl-4-oxo- triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid are not well-documented, compounds within the triazolopyrazine class have shown potential in various therapeutic areas, including anti-inflammatory and antimicrobial activities. Further research is needed to explore its potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator